4-(Trifluoromethylsulfonyl)phenol

Physical Organic Chemistry Substituent Effects Reaction Design

4-(Trifluoromethylsulfonyl)phenol (CAS 432-84-8) is an aromatic compound featuring a phenolic hydroxyl group para to a trifluoromethylsulfonyl (–SO₂CF₃) substituent. This electron‑withdrawing group imparts unique physicochemical properties, including enhanced acidity and lipophilicity, which distinguish it from simple phenol or sulfone analogs.

Molecular Formula C7H5F3O3S
Molecular Weight 226.17 g/mol
CAS No. 432-84-8
Cat. No. B079496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethylsulfonyl)phenol
CAS432-84-8
Molecular FormulaC7H5F3O3S
Molecular Weight226.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H
InChIKeyFGVZAVSVXFMGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethylsulfonyl)phenol (CAS 432-84-8) – Core Chemical Profile and Procurement-Relevant Properties


4-(Trifluoromethylsulfonyl)phenol (CAS 432-84-8) is an aromatic compound featuring a phenolic hydroxyl group para to a trifluoromethylsulfonyl (–SO₂CF₃) substituent . This electron‑withdrawing group imparts unique physicochemical properties, including enhanced acidity and lipophilicity, which distinguish it from simple phenol or sulfone analogs . The compound is a crystalline solid with a melting point of 119–120 °C and a molecular weight of 226.17 g·mol⁻¹, and it serves as a versatile intermediate in pharmaceutical and agrochemical research .

Why 4-(Trifluoromethylsulfonyl)phenol Cannot Be Swapped with Common Phenol Analogs


The –SO₂CF₃ group is one of the strongest neutral electron‑withdrawing substituents known, with a Hammett σₚ value of ~1.35—nearly twice that of a nitro group [1]. This exceptional electron‑withdrawing power drastically alters the acidity, reactivity, and physicochemical profile of the phenol core relative to analogs such as 4-(trifluoromethyl)phenol (σₚ ≈ 0.54) or 4-(methylsulfonyl)phenol (σₚ ≈ 0.72) [2]. Consequently, direct replacement with these weaker analogs can compromise reaction yields, alter metabolic stability, or change binding affinities in bioactive molecules, making 4-(trifluoromethylsulfonyl)phenol a non‑substitutable building block when strong electron‑deficiency and high lipophilicity are required [1][2].

4-(Trifluoromethylsulfonyl)phenol – Quantitative Differentiation Evidence Against Closest Analogs


Superior Electron‑Withdrawing Strength: Hammett σₚ ≈ 1.35 vs. NO₂ (0.78) and CF₃ (0.54)

The –SO₂CF₃ group exhibits a Hammett σₚ value of approximately 1.35, as derived from pKₐ measurements of benzyltriflone in DMSO [1]. This value is substantially higher than that of the common electron‑withdrawing substituents NO₂ (σₚ ≈ 0.78) and CF₃ (σₚ ≈ 0.54), and also exceeds that of SO₂CH₃ (σₚ ≈ 0.72) [2]. The enhanced electron‑withdrawing capacity directly translates into stronger activation of the aromatic ring toward nucleophilic substitution and greater stabilization of adjacent negative charges.

Physical Organic Chemistry Substituent Effects Reaction Design

Enhanced Acidity: Predicted pKₐ ≈ 6.8–7.0 vs. Unsubstituted Phenol (pKₐ 10.0)

The strong electron‑withdrawing effect of the –SO₂CF₃ group significantly increases the acidity of the phenolic –OH. While direct experimental pKₐ data for the target compound are scarce, the predicted pKₐ for the closely related 2,3‑dimethyl‑4‑(trifluoromethylsulfonyl)phenol is 7.01 ± 0.23 . By analogy, the unsubstituted 4‑(trifluoromethylsulfonyl)phenol is expected to have a pKₐ in the range of 6.8–7.0, representing an increase in acidity of approximately three orders of magnitude relative to phenol (pKₐ 10.0) and about 1–1.5 pKₐ units lower than 4‑(trifluoromethyl)phenol (pKₐ ≈ 8.7) [1].

Acidity Modulation Drug Design Prodrug Strategy

Higher Lipophilicity: Predicted LogP ≈ 2.44 vs. 4‑(Methylsulfonyl)phenol (LogP ≈ 1.5)

The trifluoromethyl group within the –SO₂CF₃ substituent substantially increases lipophilicity relative to non‑fluorinated sulfonyl analogs. The ACD/LogP prediction for 4‑(trifluoromethylsulfonyl)phenol is 2.44 , whereas 4‑(methylsulfonyl)phenol has a reported LogP of approximately 1.5 [1]. This increase of ~0.9 log units corresponds to an approximately 8‑fold higher partition coefficient, which can translate into improved membrane permeability and bioavailability in drug candidates.

Lipophilicity ADME Membrane Permeability

Validated Synthetic Utility in Dopamine Modulator Patents (WO2009/133107)

4‑(Trifluoromethylsulfonyl)phenol is explicitly employed as a key intermediate in the synthesis of 1‑(2,3‑dihydro‑1,4‑benzodioxin‑2‑yl)‑methanamine derivatives claimed as modulators of dopamine neurotransmission [1]. The patent (WO2009/133107) describes the incorporation of the –SO₂CF₃ group at the 7‑position of the benzodioxin scaffold, a structural feature that is directly enabled by the use of 4‑(trifluoromethylsulfonyl)phenol or its derivatives. This contrasts with the corresponding –SO₂CH₃ analog, which does not appear in the same patent series, suggesting a specific advantage of the fluorinated sulfonyl group for dopaminergic activity.

Medicinal Chemistry Patent‑Backed Intermediates Neuroscience

High‑Value Application Scenarios for 4‑(Trifluoromethylsulfonyl)phenol Based on Quantitative Differentiators


Design of High‑Acidity Phenol‑Based Organocatalysts

The exceptional electron‑withdrawing power of the –SO₂CF₃ group (σₚ ≈ 1.35) [1] and the resulting low pKₐ (~6.8–7.0) make 4‑(trifluoromethylsulfonyl)phenol an ideal scaffold for designing acidic organocatalysts that require a phenolic proton to be readily abstractable under mild conditions. This property is superior to that of 4‑nitrophenol or 4‑cyanophenol, enabling catalytic cycles at lower base concentrations.

Synthesis of Dopaminergic Stabilizers and CNS Drug Candidates

As demonstrated in patent WO2009/133107 [2], this compound is a direct precursor to 7‑(trifluoromethylsulfonyl)‑benzodioxin derivatives with dopaminergic stabilizing activity. Procurement of this intermediate is essential for medicinal chemistry groups pursuing structure‑activity relationships in this chemical series, where the –SO₂CF₃ group is critical for target engagement.

Fluorinated Building Block for Enhanced Membrane Permeability

With a predicted LogP of 2.44—approximately 0.9 units higher than its methylsulfonyl analog —4‑(trifluoromethylsulfonyl)phenol is a preferred starting material when passive membrane permeability is a design goal. This is particularly relevant in anti‑infective and oncology programs where intracellular target access is rate‑limiting.

Carbanion Stabilization and Physical Organic Studies

The –SO₂CF₃ group is a known ‘superacidifier’ that stabilizes adjacent carbanions far more effectively than NO₂ or SO₂CH₃ [1]. This makes 4‑(trifluoromethylsulfonyl)phenol‑derived substrates valuable for mechanistic investigations of carbanion‑mediated reactions, including nucleophilic aromatic substitution and benzylic deprotonation studies.

Technical Documentation Hub

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